Methyl 3-(p-tolyloxy)benzoate: A Comprehensive Technical Guide
Methyl 3-(p-tolyloxy)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of Methyl 3-(p-tolyloxy)benzoate. As a diaryl ether and a benzoate ester, this compound possesses a unique structural motif that is of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and synthetic strategies.
Molecular Structure and Physicochemical Properties
Methyl 3-(p-tolyloxy)benzoate (CAS No: 78303-09-0) is an organic molecule with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1] The structure features a central benzene ring substituted with a methyl ester group at the 1-position and a p-tolyloxy group at the 3-position. This arrangement of a flexible ether linkage and a reactive ester functional group dictates its chemical personality and potential for further chemical modification.
Table 1: Physicochemical Properties of Methyl 3-(p-tolyloxy)benzoate and a Related Compound
| Property | Methyl 3-(p-tolyloxy)benzoate | Methyl Benzoate (for comparison) |
| Molecular Formula | C15H14O3 | C8H8O2 |
| Molecular Weight | 242.27 g/mol [1] | 136.15 g/mol [2] |
| Physical State | Liquid[3] | Colorless liquid[2] |
| Boiling Point | 348.45 °C at 760 mmHg[3] | 199.6 °C[2] |
| Melting Point | Not available | -12.5 °C[2] |
| Density | Not available | 1.0837 g/cm³[2] |
| Solubility | Poorly soluble in water (predicted) | Poorly soluble in water, miscible with organic solvents[2] |
| SMILES | O=C(OC)C1=CC=CC(OC2=CC=C(C)C=C2)=C1[1][4] | COC(=O)C1=CC=CC=C1 |
The higher boiling point of Methyl 3-(p-tolyloxy)benzoate compared to methyl benzoate can be attributed to its larger molecular weight and increased surface area, leading to stronger intermolecular van der Waals forces. Its solubility is predicted to be low in water due to the predominantly nonpolar aromatic structure, while it is expected to be soluble in common organic solvents.
Synthesis Strategies
The synthesis of Methyl 3-(p-tolyloxy)benzoate can be logically approached in a two-step process: the formation of the diaryl ether linkage followed by the esterification of the carboxylic acid.
Formation of the Diaryl Ether: The Ullmann Condensation
The key C-O bond forming reaction to create the diaryl ether backbone is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of the precursor, 3-(p-tolyloxy)benzoic acid, this would involve the reaction of p-cresol with a 3-halobenzoic acid.
Diagram 1: Ullmann Condensation for 3-(p-tolyloxy)benzoic acid
Caption: Synthetic pathway for 3-(p-tolyloxy)benzoic acid via Ullmann condensation.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is a generalized procedure based on established methods for diaryl ether synthesis.
-
Reactant Preparation: In a round-bottom flask, combine 3-iodobenzoic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as L-proline (0.2 eq) to facilitate the reaction.
-
Reaction Execution: Heat the mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with aqueous HCl to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography to yield 3-(p-tolyloxy)benzoic acid.
The choice of a halide on the benzoic acid is critical; iodides are generally more reactive than bromides. The base is essential to deprotonate the phenol, forming the phenoxide which is the active nucleophile in the reaction.
Esterification: The Fischer-Speier Esterification
With the 3-(p-tolyloxy)benzoic acid in hand, the final step is the formation of the methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]
Diagram 2: Fischer-Speier Esterification of 3-(p-tolyloxy)benzoic acid
Caption: Synthesis of Methyl 3-(p-tolyloxy)benzoate via Fischer-Speier esterification.
Experimental Protocol: General Procedure for Fischer-Speier Esterification
This protocol is based on standard laboratory procedures for esterification.[6]
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Reactant Setup: Dissolve 3-(p-tolyloxy)benzoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Reflux the mixture for 4-8 hours. The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the product side.[7]
-
Work-up and Purification: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure Methyl 3-(p-tolyloxy)benzoate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Methyl 3-(p-tolyloxy)benzoate
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (8H) in the range of δ 6.8-8.0 ppm. - Methyl ester protons (3H) as a singlet around δ 3.9 ppm. - Tolyloxy methyl protons (3H) as a singlet around δ 2.3 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester at ~166 ppm. - Aromatic carbons in the range of ~115-160 ppm. - Methyl ester carbon at ~52 ppm. - Tolyloxy methyl carbon at ~21 ppm. |
| IR Spectroscopy | - Strong C=O stretch of the ester at ~1720 cm⁻¹. - C-O stretches of the ether and ester between 1250-1000 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - Aliphatic C-H stretches of the methyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 242. - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59). |
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their specific chemical shifts and coupling patterns depending on the substitution pattern. The two methyl groups would appear as sharp singlets. The ¹³C NMR would confirm the presence of the carbonyl carbon and the different types of aromatic and aliphatic carbons. The IR spectrum would be dominated by the strong carbonyl absorption of the ester. The mass spectrum would show the molecular ion peak and characteristic fragments.
Chemical Reactivity
The reactivity of Methyl 3-(p-tolyloxy)benzoate is governed by its two main functional groups: the diaryl ether and the methyl ester.
-
Diaryl Ether Linkage: Diaryl ethers are generally very stable and unreactive.[8][9] Cleavage of the C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.[8][9] This stability makes the diaryl ether a robust scaffold in drug design.
-
Methyl Ester Group: The ester group is more susceptible to chemical transformation. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(p-tolyloxy)benzoic acid, and methanol. It can also undergo transesterification in the presence of other alcohols and a catalyst. The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for Methyl 3-(p-tolyloxy)benzoate is limited, its structural features suggest several areas of potential application.
-
Medicinal Chemistry: The diaryl ether motif is a key structural component in a variety of biologically active molecules, including some kinase inhibitors.[10] The presence of both a hydrogen bond acceptor (the ether oxygen and carbonyl oxygen) and a non-polar surface makes this scaffold suitable for binding to protein targets. Structurally related aminophenoxy benzoate derivatives are being explored as versatile building blocks for targeted therapies in oncology.[10][11]
-
Materials Science: The rigid aromatic structure and the presence of the polar ester group could impart interesting properties for applications in polymers and liquid crystals.
Safety and Handling
According to available safety data, Methyl 3-(p-tolyloxy)benzoate is classified as harmful if swallowed (Acute toxicity, oral, Category 4; H302).[1][3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-(p-tolyloxy)benzoate is a molecule with significant potential stemming from its diaryl ether and methyl ester functionalities. Its synthesis is achievable through well-established organic reactions, and its robust chemical nature makes it an attractive scaffold for further chemical exploration. While more research is needed to fully elucidate its specific biological and material properties, the information presented in this guide provides a solid foundation for researchers and scientists interested in leveraging the unique chemical characteristics of this compound.
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